molecular formula C8H12N2O2 B2929525 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1006495-30-2

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2929525
CAS No.: 1006495-30-2
M. Wt: 168.196
InChI Key: DDHNVLJTSLQYBB-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a compound characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the attachment of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-1H-pyrazole with butanoic acid derivatives can be catalyzed by acids or bases to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7-4-6-10(9-7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHNVLJTSLQYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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